(+/-)-Nicotine

概要

説明

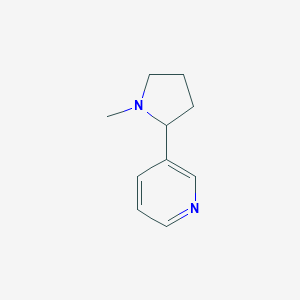

(±)-Nicotine, a racemic mixture of (S)-nicotine (the naturally occurring enantiomer) and (R)-nicotine, is a pyridine alkaloid with the chemical formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol. It is a hygroscopic, colorless to yellowish liquid that is miscible with water and ethanol. (S)-Nicotine is the pharmacologically active enantiomer, binding preferentially to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems, while (R)-nicotine exhibits weaker receptor affinity . (±)-Nicotine is primarily studied for its role in tobacco addiction and as a reference compound for investigating neuropharmacology, metabolism, and synthetic analogs.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-(1-Methylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine . Another method uses 6-methylnicotinate as a starting material, which undergoes a series of reactions to yield the desired product .

Industrial Production Methods: Industrial production of 3-(1-Methylpyrrolidin-2-yl)pyridine often involves the extraction of nicotine from tobacco. The process includes steps such as dilute acid impregnation, alkali neutralization, water vapor distillation, and oxalic acid treatment . This method ensures high purity and yield, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 3-(1-Methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor .

Common Reagents and Conditions: Common reagents used in the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine include strong bases, reducing agents, and oxidizing agents. For example, in one preparation method, a strong base is used to adjust the pH value to 9-12, followed by the addition of a reducing agent .

Major Products: The major products formed from the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine depend on the specific reaction conditions. For instance, oxidation reactions may yield pyridinium ion species, while reduction reactions can produce various alkaloid derivatives .

科学的研究の応用

3-(1-Methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other alkaloids and heterocyclic compounds . In biology and medicine, it is studied for its effects on nicotinic acetylcholine receptors, making it a valuable tool in neuroscience research . Additionally, it is used in the development of smoking cessation therapies due to its role in alleviating nicotine withdrawal symptoms .

作用機序

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters . This compound exerts both stimulant and reward effects, which are mediated through the locus ceruleus and the limbic system, respectively .

類似化合物との比較

Comparative Analysis with Structurally Related Alkaloids

Nornicotine

Nornicotine, a demethylated derivative of nicotine, shares structural similarities but lacks the N-methyl group on the pyrrolidine ring. Despite this minor difference, its pharmacological and spectroscopic properties diverge significantly:

Nornicotine’s reduced receptor-binding efficacy and altered spectroscopic behavior highlight how subtle structural changes impact bioactivity and analytical detection .

Cotinine and Metabolic Byproducts

Cotinine, the primary oxidative metabolite of nicotine, lacks psychoactivity but serves as a biomarker for tobacco use. Comparative metabolic profiling reveals distinct pathways:

Pharmacological and Receptor Binding Profiles

Nicotine’s primary target is the α4β2 nAChR subtype, which is upregulated during chronic exposure . Comparatively, nornicotine and anabasine (a tobacco alkaloid) exhibit weaker binding:

The α4β2 receptor’s upregulation under chronic nicotine exposure distinguishes it from other nAChR subtypes (e.g., α7), which show tolerance or desensitization .

Cognitive and Behavioral Effects

Nicotine’s cognitive effects are species-dependent: rodent models often report inhibitory effects, while human studies suggest enhanced attention and memory . In contrast, nornicotine and cotinine lack consistent pro-cognitive effects, underscoring nicotine’s unique interaction with mesolimbic dopamine pathways .

生物活性

Nicotine, a natural alkaloid primarily found in tobacco plants, is recognized for its addictive properties and significant biological activity. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing various physiological processes. This article explores the biological activity of (+/-)-nicotine, including its mechanisms of action, metabolic pathways, and implications for health.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine predominantly interacts with nAChRs, which are pentameric ion channels composed of different combinations of alpha (α) and beta (β) subunits. The binding of nicotine to these receptors induces a conformational change that opens the internal pore, allowing the influx of sodium (Na) and calcium (Ca) ions. This process is crucial for neurotransmitter release and modulation of neuronal excitability .

Key Subtypes:

- α4β2 : The most abundant high-affinity receptor in the brain, mediating addiction.

- α7 : Associated with cognitive functions and neuroprotection.

- α3β4 : Involved in cardiovascular effects .

Pharmacokinetics and Metabolism

Nicotine is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 2A6 (CYP2A6) into cotinine, which is then further metabolized into trans-3′-hydroxycotinine (3HC). The half-life of nicotine is approximately 2 hours, while cotinine has a longer half-life of about 16 hours .

Table 1: Metabolism of Nicotine

| Metabolite | Enzyme | Half-life |

|---|---|---|

| Nicotine | - | ~2 hours |

| Cotinine | CYP2A6 | ~16 hours |

| Trans-3′-hydroxycotinine | CYP2A6 | - |

Neuropharmacological Effects

Nicotine's interaction with nAChRs leads to several neuropharmacological effects:

- Dopamine Release : Nicotine enhances dopamine levels in the brain's reward pathways, contributing to its addictive properties .

- Cognitive Enhancement : Activation of α7 nAChRs has been linked to improved attention and memory .

- Neuroprotection : Some studies suggest that nicotine may exert neuroprotective effects against neurodegenerative diseases through anti-inflammatory mechanisms .

Cardiovascular Effects

Nicotine influences cardiovascular health by modulating heart rate and blood pressure through its action on nAChRs in autonomic ganglia. Chronic exposure can lead to increased risk factors for cardiovascular disease .

Case Study 1: Nicotine and Addiction

Research involving knockout mice lacking β2 subunits demonstrated that these mice did not exhibit typical nicotine-induced behaviors, highlighting the critical role of this receptor subtype in addiction mechanisms .

Case Study 2: Nicotine's Role in Cancer

Studies have shown that nicotine can promote tumor growth by enhancing angiogenesis and inhibiting apoptosis in certain cancer types. For instance, nicotine exposure has been linked to increased cell proliferation in lung cancer models .

Q & A

Basic Research Questions

Q. How to design preclinical experiments to assess (±)-nicotine's neuropharmacological effects while ensuring reproducibility?

Methodological Answer:

- Use NIH guidelines for preclinical studies (e.g., randomization, blinding, sample size calculations) to minimize bias .

- Specify enantiomeric purity of (±)-nicotine, as (+)- and (-)-enantiomers exhibit distinct receptor binding profiles (e.g., α4β2 vs. α7 nAChRs) .

- Include positive controls (e.g., (-)-nicotine) and vehicle controls. Measure outcomes like locomotor activity (open-field test) or cognitive performance (Y-maze) with validated protocols .

- Document batch-to-batch variability in commercial (±)-nicotine using HPLC .

Q. What statistical methods are appropriate for analyzing dose-response relationships in (±)-nicotine exposure studies?

Methodological Answer:

- Apply nonlinear regression (e.g., log[agonist] vs. response) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

- For longitudinal behavioral data, employ mixed-effects models to account for repeated measures .

- Report confidence intervals and effect sizes to contextualize biological significance .

Q. How to resolve discrepancies in (±)-nicotine’s reported receptor binding affinities across studies?

Methodological Answer:

- Cross-validate assays: Compare radioligand binding (e.g., [³H]-epibatidine for α4β2 nAChRs) with functional assays (e.g., calcium flux in HEK293 cells) .

- Control for experimental variables: Temperature (25°C vs. 37°C), buffer composition (divalent cations affect nAChR kinetics), and enantiomeric purity .

- Conduct meta-analyses using PRISMA guidelines to identify systematic biases in literature .

Advanced Research Questions

Q. How to optimize enantioselective synthesis of (±)-nicotine analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Use chiral HPLC or enzymatic resolution to isolate enantiomers. Validate purity via polarimetry and circular dichroism .

- For novel analogs, employ density functional theory (DFT) to predict binding conformations at nAChR subtypes .

- Apply high-throughput screening (HTS) with fluorescence-based assays to quantify enantiomer-specific efficacy .

Q. What strategies mitigate confounding factors in (±)-nicotine’s epigenetic effects (e.g., DNA methylation in addiction models)?

Methodological Answer:

- Use bisulfite sequencing or MeDIP-seq to profile genome-wide methylation. Normalize data against oxidative stress markers (e.g., 8-OHdG) to disentangle nicotine-specific effects .

- Integrate multi-omics data (e.g., RNA-seq + ATAC-seq) to link epigenetic changes to transcriptional networks .

- Apply Mendelian randomization in human cohorts to infer causal relationships .

Q. How to reconcile contradictory findings on (±)-nicotine’s neuroprotective vs. neurotoxic effects in Parkinson’s disease models?

Methodological Answer:

- Standardize in vivo models: Compare subchronic vs. chronic dosing in α-synuclein transgenic mice .

- Measure biomarkers like glial fibrillary acidic protein (GFAP) for neuroinflammation and tyrosine hydroxylase (TH) for dopaminergic integrity .

- Use systems pharmacology modeling to simulate concentration-dependent shifts in neuroprotection-toxicity .

Q. Data Contradiction Analysis Framework

特性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048154 | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22083-74-5, 54-11-5 | |

| Record name | DL-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-nikotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。